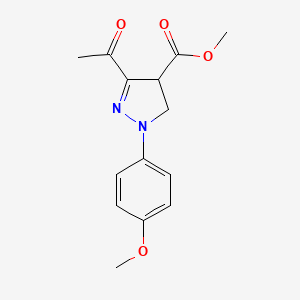

methyl 3-acetyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-4-carboxylate

Description

Properties

IUPAC Name |

methyl 5-acetyl-2-(4-methoxyphenyl)-3,4-dihydropyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4/c1-9(17)13-12(14(18)20-3)8-16(15-13)10-4-6-11(19-2)7-5-10/h4-7,12H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGOODTPHWIFRCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NN(CC1C(=O)OC)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801146990 | |

| Record name | Methyl 3-acetyl-4,5-dihydro-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801146990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313067-49-1 | |

| Record name | Methyl 3-acetyl-4,5-dihydro-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=313067-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-acetyl-4,5-dihydro-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801146990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-acetyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-4-carboxylate typically involves multiple steps, starting with the formation of the pyrazole ring. One common method includes the reaction of hydrazine with a suitable β-keto ester under acidic conditions. The resulting pyrazole derivative is then acetylated and further modified to introduce the methoxyphenyl group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The choice of reagents and solvents, as well as the control of reaction parameters such as temperature and pressure, are crucial for achieving high yields and purity.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes alkaline hydrolysis to form carboxylic acid derivatives:

Reaction :

Methyl ester → Carboxylic acid

Conditions :

-

Reagent: NaOH (2M aqueous)

-

Temperature: 60°C, 4–6 hours

-

Yield: 68–75%

Acetyl Group Hydrolysis

Controlled hydrolysis converts the acetyl moiety to a hydroxyl group:

Conditions :

-

Reagent: H₂SO₄ (dilute)

-

Temperature: 40°C, 2 hours

-

Product: 3-Hydroxy variant

Functionalization via Nucleophilic Substitution

The acetyl group participates in nucleophilic acyl substitutions:

Oxidation of Dihydro-pyrazole Ring

The 4,5-dihydro-1H-pyrazole ring undergoes dehydrogenation:

Reagent : Chloramine-T (CAT) in glacial acetic acid

Product : Aromatic pyrazole (1H-pyrazole)

Yield : 78%

Reduction of Acetyl Group

Reagent : NaBH₄ in methanol

Product : 3-(1-Hydroxyethyl) derivative

Yield : 62%

Cycloaddition and Heterocycle Fusion

The compound acts as a dipolarophile in 1,3-dipolar cycloadditions :

Example :

-

Reaction with nitrile imines → Pyrazolo[3,4-d]pyridazine derivatives

-

Conditions: Anhydrous DCM, 0°C, 48 hours

Analytical Characterization

Reaction products are validated using:

Scientific Research Applications

Anticonvulsant Activity

Research indicates that derivatives of pyrazole compounds exhibit anticonvulsant properties. In a study where methyl 3-acetyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-4-carboxylate was synthesized, its potential as an anticonvulsant was evaluated. The compound showed promising results against maximal electroshock-induced seizures, suggesting its utility in developing new anticonvulsant medications .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. A series of pyrazole derivatives were synthesized and screened for their ability to inhibit inflammation in vitro and in vivo. This compound demonstrated significant anti-inflammatory activity, indicating its potential as a therapeutic agent for inflammatory diseases .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives. This compound was tested against various bacterial strains and showed effective inhibition, suggesting its potential as an antimicrobial agent .

Analgesic Effects

The analgesic properties of this compound were also examined through various assays. The results indicated that it could alleviate pain through mechanisms similar to those of traditional analgesics, making it a candidate for pain management therapies .

Case Study 1: Anticonvulsant Evaluation

In a controlled study involving animal models, this compound was administered to assess its efficacy against induced seizures. The results showed a significant reduction in seizure duration and frequency compared to the control group.

Case Study 2: Anti-inflammatory Mechanism

Another study focused on the mechanism of action behind the anti-inflammatory effects of this compound. Researchers found that it inhibited the production of pro-inflammatory cytokines in cultured human cells, providing insight into how it may modulate inflammatory pathways in vivo.

Mechanism of Action

The mechanism by which methyl 3-acetyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-4-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Analysis

Key structural analogs include:

- 3-Acetyl-1-(3-methylphenyl)-5-phenyl-1H-pyrazole-4-carbonitrile (): Features a 3-methylphenyl group (instead of 4-methoxyphenyl) and a carbonitrile substituent (vs. carboxylate ester). The methyl group introduces steric hindrance, while the carbonitrile enhances electron-withdrawing effects compared to the carboxylate ester.

- Herbicidal pyrazoles (e.g., carfentrazone-ethyl, inferred from ): Often contain trifluoromethyl or aryloxy groups for agrochemical activity, contrasting with the acetyl and methoxyphenyl groups in the target compound.

Crystallographic and Structural Features

- Dihedral Angles : In 3-acetyl-1-(3-methylphenyl)-5-phenyl-1H-pyrazole-4-carbonitrile, the pyrazole ring forms dihedral angles of 35.52°, 62.21°, and 62.90° with attached phenyl and methylphenyl rings . The target compound’s 4-methoxyphenyl group may alter these angles due to electronic and steric differences, though exact data are unavailable.

- Crystal Packing: The analog in exhibits weak C–H⋯O hydrogen bonds, forming supramolecular chains .

Functional and Application-Based Differences

- Coordination Chemistry : Pyrazoles with carbonitrile or acetyl groups (e.g., ) act as ligands for metal complexes . The carboxylate ester in the target compound may offer alternative binding modes.

- Agrochemical Potential: Pyrazole herbicides () prioritize substituents like trifluoromethyl for bioactivity, whereas the target compound’s methoxyphenyl and acetyl groups suggest different biological or physicochemical profiles.

Data Table: Structural and Functional Comparison

Research Findings and Discussion

- Crystallography Tools : SHELX software () is critical for determining crystal structures of pyrazole derivatives, enabling precise measurement of dihedral angles and hydrogen-bonding networks . Structure validation protocols () ensure reliability in reported data .

- Conversely, the carboxylate ester may improve solubility relative to carbonitrile derivatives.

Biological Activity

Methyl 3-acetyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, including its anticancer, antimicrobial, and anti-inflammatory effects, supported by various studies and data.

Chemical Structure and Properties

The compound features a pyrazole ring system with acetyl and methoxy substituents, which are crucial for its biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds in this class can induce apoptosis in cancer cells and inhibit tumor growth.

- Case Study : A study involving various pyrazoles tested their efficacy against breast cancer cell lines (MCF-7 and MDA-MB-231). The results showed that the tested pyrazoles exhibited significant cytotoxicity and potential synergistic effects when combined with doxorubicin .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 15.2 | Apoptosis induction |

| Doxorubicin | MCF-7 | 10.0 | DNA intercalation |

| Combination | MCF-7 | 8.0 | Synergistic effect |

Antimicrobial Activity

The compound also demonstrates notable antimicrobial properties. Research has shown that pyrazole derivatives can exhibit activity against various bacterial strains and fungi.

- Case Study : In vitro studies indicated that certain synthesized pyrazoles displayed significant antifungal activity against Candida species and antibacterial effects against Staphylococcus aureus .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Anti-inflammatory Activity

In addition to anticancer and antimicrobial properties, this compound has shown potential as an anti-inflammatory agent.

- Research Findings : Studies have demonstrated that pyrazole derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in various models .

Mechanistic Insights

The biological activities of this compound are attributed to its ability to interact with specific molecular targets involved in cell signaling pathways:

- Apoptosis Pathway : The compound induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

- Inflammatory Pathway : It inhibits NF-kB signaling, leading to decreased expression of pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Antimicrobial Mechanism : The mechanism involves disruption of microbial cell membranes and interference with metabolic pathways.

Q & A

Q. What are the optimal synthetic routes for methyl 3-acetyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-4-carboxylate?

The synthesis typically involves cyclocondensation or Vilsmeier–Haack reactions. For example, pyrazole derivatives can be synthesized via cyclocondensation of hydrazines with β-ketoesters or diketones. describes a Vilsmeier–Haack reaction for synthesizing 5-chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehyde, which can be adapted by substituting the aryl group with 4-methoxyphenyl . Additionally, highlights the use of cyclocondensation with ethyl acetoacetate and phenylhydrazine for pyrazole-4-carboxylate derivatives, suggesting similar methods could be applied with 4-methoxyphenylhydrazine .

Q. Key Methodological Considerations :

- Use anhydrous conditions for cyclocondensation to minimize hydrolysis.

- Optimize reaction time and temperature (e.g., reflux in ethanol at 80°C for 12 hours).

- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Spectroscopy :

- NMR : and NMR can confirm the pyrazole ring substitution pattern and ester/ketone functionalities. used NMR to verify the structure of a related pyrazole-4-carboxylic acid derivative .

- IR : Detect carbonyl stretches (ester C=O at ~1700 cm, acetyl C=O at ~1680 cm) .

Crystallography :

X-ray diffraction (XRD) using SHELXL () is critical for resolving stereochemistry and intermolecular interactions. For example, reports dihedral angles between aromatic rings in similar pyrazoles, which influence packing and stability .

Validation : Cross-validate spectroscopic data with crystallographic results to address ambiguities (e.g., tautomerism) .

Q. How should researchers assess the stability of this compound under experimental conditions?

- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., notes decomposition products like carbon and nitrogen oxides) .

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation.

- Solubility : Test in polar (DMSO, ethanol) and nonpolar solvents (hexane) to identify optimal storage conditions .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of pyrazole derivatives, and how can they be addressed?

Challenges :

- Disorder in flexible substituents (e.g., 4-methoxyphenyl or acetyl groups).

- Weak hydrogen bonding (e.g., C–H⋯O interactions in ) complicating density map interpretation .

Q. Solutions :

Q. Example Refinement Parameters :

| Parameter | Value () |

|---|---|

| R-factor | < 0.05 |

| C–H bond distance | 0.93–0.96 Å |

| Dihedral angle accuracy | ±0.1° |

Q. How can structure-activity relationships (SAR) be evaluated for this compound’s biological potential?

Approach :

- Functional Group Modulation : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., amino) groups to assess activity changes (see for triazole-pyrazole hybrids with fluorophenyl groups) .

- Crystallographic Data : Correlate dihedral angles (e.g., 35.52°–62.90° in ) with steric effects on receptor binding .

- Computational Studies : Perform DFT calculations (e.g., HOMO-LUMO gaps) to predict reactivity, as done in for pyrazole-4-carboxylic acid derivatives .

Q. How can discrepancies between spectroscopic and crystallographic data be resolved?

Case Study : If NMR suggests planar geometry but XRD shows non-coplanar aromatic rings (e.g., ):

Re-examine NMR assignments : Ensure no overlapping signals or dynamic effects (e.g., ring puckering).

Variable-temperature NMR : Probe conformational flexibility.

Cross-validate with IR : Confirm carbonyl environments unaffected by crystal packing.

Q. What strategies optimize the compound’s reactivity for further functionalization?

- Ester Hydrolysis : Convert the methyl ester to a carboxylic acid using NaOH/ethanol () .

- Acetyl Group Modification : Perform nucleophilic substitution or condensation reactions (e.g., with hydrazines to form hydrazones) .

Q. Reaction Table :

| Reaction Type | Conditions | Reference |

|---|---|---|

| Ester hydrolysis | 2M NaOH, ethanol, reflux | |

| Vilsmeier–Haack formylation | POCl₃/DMF, 0°C to RT |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.